molecular formula C8H16O2 B3428008 trans-2-Butenal diethyl acetal CAS No. 63511-92-2

trans-2-Butenal diethyl acetal

Cat. No.: B3428008
CAS No.: 63511-92-2
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-QPJJXVBHSA-N
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Description

Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes. They have two single-bonded oxygen atoms attached to the same carbon atom. They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound .


Synthesis Analysis

This compound has been synthesized from trans-2-butenal with ethanol in the presence of methanesulfonic acid or methylsulfonate as catalysts . The yield of this compound reached 88.7% under optimal reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C8H16O2 . The SMILES string representation is [H]\C©=C(\[H])C(OCC)OCC . The InChI representation is 1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ .


Chemical Reactions Analysis

Acetals, including this compound, serve as a carbonyl protecting group and are also present as functional groups in glycosidic bonds . They can be hydrolyzed back to the carbonyl compound .


Physical and Chemical Properties Analysis

This compound has a boiling point of 146-150 °C (lit.) and a density of 0.831 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.412 (lit.) .

Scientific Research Applications

Synthesis and Preparation Techniques

One significant area of research focuses on the synthesis and preparation techniques of compounds related to trans-2-Butenal diethyl acetal. A study by Zeng Fan-yan (2006) outlines a method for preparing 3-Butenal diethyl acetal via the reaction of triethyl orthoformate with allylmagnesium chloride, providing a yield of 75.6% with over 98% content. This preparation technique is crucial for understanding the compound's synthesis for further applications (Zeng Fan-yan, 2006).

Environmental Implications

Research on the gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms has implications for understanding atmospheric chemistry and environmental impacts. The study by Antiñolo et al. (2020) highlights how these reactions contribute to secondary organic aerosol (SOA) formation, albeit with a negligible impact, suggesting a specific atmospheric relevance of such reactions in areas with high chlorine concentration (Antiñolo et al., 2020).

Renewable Resources and Chemical Engineering

The potential of acetals, including compounds similar to this compound, as renewable resources for applications such as oxygenated diesel additives is explored in studies like that of Agirre et al. (2011). This research emphasizes the innovative development of catalytic reactive distillation processes for acetal production from bioethanol and butanal, showcasing a sustainable approach to synthesizing valuable chemicals from renewable sources (Agirre et al., 2011).

Mechanism of Action

Target of Action

Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes and serve as carbonyl protecting groups . They are also present as functional groups in glycosidic bonds . .

Mode of Action

Acetals, including this compound, are stable under basic conditions and can be hydrolyzed back to the carbonyl compound . This suggests that the compound may interact with its targets by undergoing hydrolysis, releasing the carbonyl compound, which then interacts with the target.

Biochemical Pathways

Given that acetals are present as functional groups in glycosidic bonds , it is plausible that the compound may play a role in carbohydrate metabolism or other pathways involving glycosidic bonds.

Result of Action

It has been used in the preparation of 2 s,3 s -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests that the compound may have applications in the synthesis of certain pharmaceuticals.

Action Environment

As an acetal, it is known to be stable under basic conditions . This suggests that the compound’s action may be influenced by the pH of its environment.

Future Directions

Trans-2-Butenal diethyl acetal may be used in the preparation of 2 S,3 S -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic .

Relevant Papers The synthesis of this compound from trans-2-butenal with ethanol by using methanesulfonic acid or methylsulfonate as catalysts was investigated in a paper . The experimental results indicated that methylsufonic acid and methylsulfonate (M = Ni, Mn, Zn, Cu) had good catalytic activity for the acetalization .

Properties

IUPAC Name

(E)-1,1-diethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMISMXLQDKQDS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-34-3, 63511-92-2
Record name NSC506646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC219876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101
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Record name trans-2-Butenal diethyl acetal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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